![molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3](/img/structure/B1358085.png)

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

概要

説明

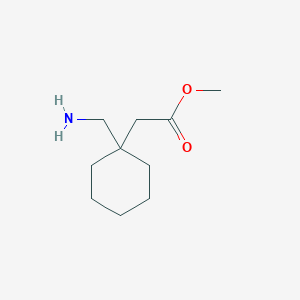

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 529508-56-3 . It has a molecular weight of 167.6 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine involves a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate . This is followed by cyclodehydration to an aminopyrrole . Subsequent deprotection and condensation with formamidine afford the pyrrolo[2,1-f][1,2,4]triazine scaffold .

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 . The InChI key is CBQDXECHDATNTG-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a solid at room temperature . It has a molecular weight of 167.6 .

科学的研究の応用

Kinase Inhibition

This compound is a part of several kinase inhibitors. Kinases are enzymes that modify other molecules, typically by adding phosphate groups, and are involved in many cellular processes. Inhibitors of kinases have potential applications in treating diseases such as cancer .

Anticancer Agents

Some analogs of pyrrolo triazine have been used as dual inhibitors of c-Met/VEGFR-2, which are implicated in cancer progression. These compounds may slow cellular proliferation in various human tumor cell lines .

Antiviral Activity

Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-triazine C-nucleosides, which can inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp). This suggests potential applications in treating viral infections .

Treatment of Emerging Viruses

Some analogs have been used in the treatment of Ebola and other emerging viruses, indicating a role for this compound in antiviral research and therapy .

Inhibition of Cellular Proliferation

The compound has been identified as an EGFR inhibitor that can slow cellular proliferation, particularly in the human colon tumor cell line .

Hedgehog Signaling Pathway Inhibition

It has been identified as an inhibitor of the hedgehog (Hh) signaling pathway, which is important in many aspects of embryonic development. Abnormal activation of this pathway can lead to cancer .

Aurora Kinase Inhibition

It serves as a pan-Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition is another promising approach to cancer therapy .

EGFR and HER2 Protein Tyrosine Dual Inhibition

The compound has been found to inhibit both EGFR and HER2 protein tyrosine kinases, which are often overexpressed in certain types of breast cancer .

作用機序

Target of Action

The primary targets of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular activities such as cell division, metabolism, and signal transduction . By targeting these enzymes, 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can influence the biochemical pathways within the cell .

Mode of Action

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cell’s biochemical pathways, affecting the cell’s function and potentially leading to cell death . This makes 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine a potential candidate for targeted cancer therapy .

Biochemical Pathways

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine affects various biochemical pathways through its inhibition of kinase activity . These pathways include those involved in cell division, metabolism, and signal transduction . The downstream effects of this inhibition can lead to changes in cell function and potentially cell death .

Result of Action

The molecular and cellular effects of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine’s action are primarily due to its inhibition of kinase activity . This can lead to changes in cell function and potentially cell death, making it a potential candidate for targeted cancer therapy .

Safety and Hazards

将来の方向性

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has potential applications in targeted therapies for diseases such as cancer . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of ongoing research .

特性

IUPAC Name |

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDXECHDATNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619220 | |

| Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

529508-56-3 | |

| Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

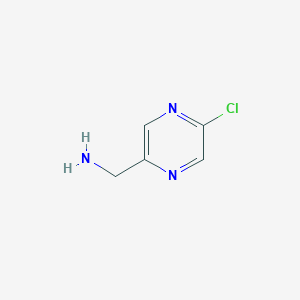

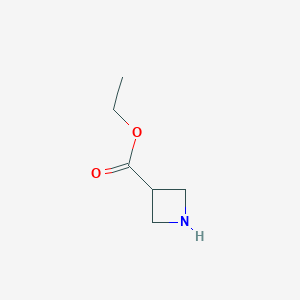

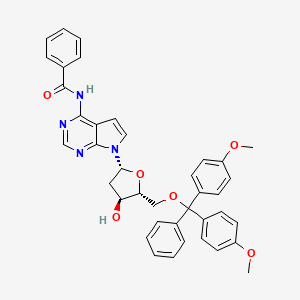

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?

A1: The research highlights a novel synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].

Q2: Can you elaborate on the steps involved in this synthetic method?

A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)